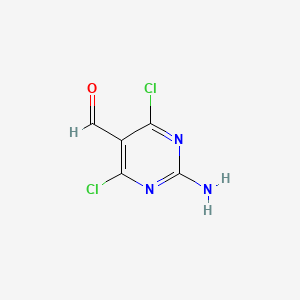

2-アミノ-4,6-ジクロロピリミジン-5-カルバルデヒド

概要

説明

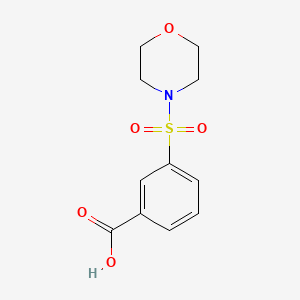

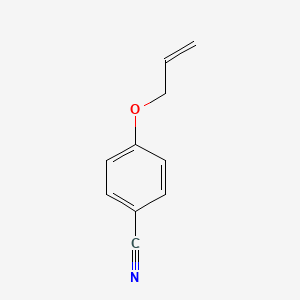

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C5H3Cl2N3O and its molecular weight is 192 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101680. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

芳香族求核置換反応

この化合物は、芳香族求核置換反応で使用されます . 単離された化合物は、穏和で環境に優しい条件下でのアミノ化、加水分解、および縮合反応の生成物です . この方法により、N-複素環系に基づくピリミジン系化合物の前駆体を構築できます .

ピリミジン系化合物の合成

この化合物は、ピリミジン系化合物の合成に使用されます . アミノ基とハロゲン基を有する官能基化ピリミジンは、ピリミジン系化合物の合成における多くの構造変化に適した前駆体になります .

ハロピリミジンの製造

この化合物は、ハロピリミジンの製造に使用されます . ハロピリミジンは、4,6-ジヒドロキシピリミジンを4,6-ジクロロピリミジンに効率的に変換するビルスメイヤー・ハーク反応によって製造できます .

位置選択的脱塩素化

この化合物は、位置選択的脱塩素化に使用されます . もう1つの位置選択的合成戦略は、入手可能な2,4-ジクロロピリミジンから2-クロロピリミジンを位置選択的脱塩素化によって得ることです .

求核剤の組み込み

この化合物は、求核剤の組み込みに使用されます . ハロゲン化ピリミジンは、SNAr反応を介して位置選択的に求核剤を組み込むことができます .

マイクロ波支援合成によるピラゾロ[3,4-d]ピリミジンの合成

この化合物は、マイクロ波支援合成によるピラゾロ[3,4-d]ピリミジンの合成に使用されます . このプロセスは、無溶媒条件下で行われます .

作用機序

Target of Action

It’s known that this compound is used in the synthesis of pyrimidine-based compound precursors of n-heterocyclic systems . These systems are often involved in various biological processes, indicating a potential role in interacting with biological targets.

Mode of Action

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde undergoes aromatic nucleophilic substitution reactions . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This is due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .

Biochemical Pathways

The compound is involved in the synthesis of pyrimidine-based compound precursors of n-heterocyclic systems , which suggests it may influence pathways involving these systems.

Result of Action

Its role in the synthesis of pyrimidine-based compound precursors of n-heterocyclic systems suggests it may have significant effects at the molecular level.

Action Environment

The action of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde is influenced by environmental conditions. The compound undergoes amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . Structural factors of the starting pyrimidine and a high concentration of alkoxide ions also influence its reactions .

Safety and Hazards

The compound is considered hazardous. It may cause harm if swallowed (H302), cause skin irritation (H315), cause allergic skin reaction (H317), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to use personal protective equipment like dust mask type N95 (US), eyeshields, and gloves when handling this compound .

将来の方向性

生化学分析

Biochemical Properties

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine-based compounds. It interacts with various enzymes and proteins, facilitating the formation of N-heterocyclic systems. The compound undergoes aromatic nucleophilic substitution reactions, leading to the formation of amination, solvolysis, and condensation products under mild conditions . These interactions are crucial for the synthesis of biologically active molecules.

Cellular Effects

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular components can lead to changes in the expression of specific genes and alterations in metabolic pathways . These effects are essential for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. It exerts its effects by forming stable complexes with target enzymes or proteins, leading to changes in their activity and function . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over extended periods . Understanding these temporal effects is essential for optimizing its use in biochemical research.

Dosage Effects in Animal Models

The effects of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Identifying the optimal dosage is crucial for minimizing potential side effects and maximizing therapeutic benefits.

Metabolic Pathways

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells . Understanding the compound’s role in metabolic pathways is essential for elucidating its biochemical functions and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its activity and function, making it essential to understand these patterns for optimizing its use in biochemical research.

特性

IUPAC Name |

2-amino-4,6-dichloropyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O/c6-3-2(1-11)4(7)10-5(8)9-3/h1H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJUJUVQIVIZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(N=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295395 | |

| Record name | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5604-46-6 | |

| Record name | 5604-46-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of reactions can 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde undergo?

A: This compound displays versatility in its reactions, engaging in various transformations including aromatic nucleophilic substitution reactions (SNAr). [] It can undergo amination, solvolysis, and condensation processes, often under mild conditions. [] These reactions are particularly useful for constructing pyrimidine-based precursors for synthesizing various N-heterocyclic systems. []

Q2: How is 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde used in the synthesis of 5-deazaflavines?

A: This compound serves as a key starting material in the synthesis of 5-deazaflavines, which are pyrimido[4,5-b]quinoline derivatives. [] The process involves selective monoamination of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde with aliphatic or aromatic amines to create N4-substituted-2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes. [] These intermediates then undergo microwave-assisted intramolecular cyclization to yield the desired 5-deazaflavine compounds. []

Q3: Can 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde be used to synthesize other heterocycles besides 5-deazaflavines?

A: Yes, it demonstrates utility in synthesizing a range of heterocyclic systems beyond 5-deazaflavines. For example, it acts as a precursor for creating 2,4-diaminothieno[2,3-d]pyrimidine and 2,4-diaminopyrrolo[2,3-d]pyrimidine derivatives. [] This versatility makes it a valuable building block in organic synthesis, particularly for medicinal chemistry applications where these heterocyclic scaffolds are prevalent.

Q4: What influences the reactivity of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde?

A: The reactivity of this compound is significantly influenced by its structural features. [] The presence of electron-withdrawing chlorine atoms at the 4 and 6 positions of the pyrimidine ring enhances the electrophilicity of the carbon atoms at these positions, making them susceptible to nucleophilic attack. Additionally, the aldehyde group at the 5 position can participate in condensation reactions, further expanding its synthetic utility.

Q5: Are there any advantages to using microwave-assisted synthesis with 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde?

A: Microwave-assisted synthesis has proven to be a highly efficient method for reactions involving 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [, ] Researchers have successfully employed this technique for synthesizing pyrazolo[3,4-d]pyrimidines, demonstrating its effectiveness in promoting cyclization reactions. [] This method offers advantages like shorter reaction times and improved yields compared to conventional heating methods.

Q6: What analytical techniques are commonly used to characterize compounds derived from 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde?

A: Researchers often employ various spectroscopic techniques to characterize compounds synthesized using 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. These include FT-IR spectroscopy, 1H-NMR spectroscopy, mass spectroscopy, and elemental analysis. [] These methods help confirm the structures of the synthesized compounds and ensure their purity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)

![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)